molecular formula C13H10FN B107255 Benzenamine, 4-fluoro-N-(phenylmethylene)- CAS No. 83306-62-1

Benzenamine, 4-fluoro-N-(phenylmethylene)-

Cat. No. B107255
CAS RN: 83306-62-1
M. Wt: 199.22 g/mol
InChI Key: OEJZOCTWYUFFNN-UHFFFAOYSA-N
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Description

Synthesis and Evaluation of Selective Inhibitors

The research on 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines (4-fluoro-THBAs) has led to the synthesis of compounds with significant selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) over the α2-adrenoceptor. Notably, compound 13 demonstrated a selectivity ratio greater than 900, indicating its potential as a CNS-active inhibitor of PNMT .

Crystal Structure Analysis

The crystal structure of 4-(4-aminophenylsulfonyl)benzenamine has been elucidated using single-crystal X-ray diffraction. The structure is characterized by intermolecular hydrogen bonds, which link the molecules into polymers. The sulfonyl group bridges two aniline groups, and the molecular packing is further stabilized by both intermolecular and intramolecular hydrogen bonds .

Synthesis and Photoconductive Properties

N,N-bis(4-methylphenyl)-4-benzenamine was synthesized through a series of reactions, including Ullmann, Vilsmeier, and Wittig reactions. The compound was used in a double-layered photoreceptor cell, exhibiting excellent charge transfer properties. The cell demonstrated high charge acceptance and photosensitivity, indicating the substance's potential as a charge transfer material .

Convenient Method of Synthesis for Bis(ether amine)s

A series of bis(ether amine)s, including 1,2-bis(4'-aminophenoxy)benzene derivatives with fluoro and alkyl substituents, were synthesized. The method involved fluoro displacement or nitro displacement reactions, followed by reduction to obtain the bis(ether amine)s. These compounds are useful for the synthesis of polymers like polyimides, polyamides, and poly(azomethine)s, allowing for a study of structure-property relationships .

Spectral Characterization and Molecular Analysis

(E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines were synthesized and characterized using IR, 1H, and 13C NMR spectral studies. Density functional theory (DFT) was employed to optimize geometrical parameters and calculate molecular properties such as HOMO-LUMO, MEP, and atomic charges. The study also included the calculation of polarizability and first-order hyperpolarizability, contributing to the understanding of the electronic properties of these compounds .

Aggregation-Induced Enhanced Emission Characterization

N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine was synthesized and found to exhibit aggregation-induced emission enhancement (AIEE). The compound showed weak fluorescence in aprotic solvent but strong emission in protic solvent. The AIEE behavior was attributed to the coplanar structure and orderly packing in the aggregated state, which was confirmed by single crystal diffraction data. This property suggests potential applications in fluorescence sensing of volatile organic solvents .

Scientific Research Applications

Educational Experiment in Organic Chemistry

Benzenamine derivatives are utilized in educational experiments for undergraduate organic chemistry. An experiment demonstrated the condensation of benzaldehyde with p-methoxyaniline to give 4-methoxy-N-(phenylmethylene)benzenamine. This experiment helps students understand equilibrium processes, condensation reactions, and imine formation, along with azeotropic distillation and mixed-solvent recrystallization techniques (Silverberg et al., 2016).

Neuroimaging and Drug Development

A study presented benzenamine derivatives as potential serotonin transporter (SERT) imaging agents. These ligands showed high binding affinities to SERT and demonstrated promising characteristics for positron emission computed tomography imaging of SERT binding sites in the brain (Parhi et al., 2007).

Thermodynamic Properties in Drug Design

Research into the thermodynamic properties of drug intermediates, including benzenamine derivatives, plays a significant role in the design and synthesis of new drugs. Low-temperature calorimetry studies provided insights into their thermodynamic functions, crucial for understanding their biological activities (Li et al., 2017).

Fluorescent Contrast Agents for Surgery

Benzenamine derivatives have been studied as nerve-highlighting fluorescent contrast agents for image-guided surgery. These agents can cross the blood-nerve barrier, rendering myelinated nerves fluorescent and aiding in nerve-sparing surgical procedures (Gibbs-Strauss et al., 2011).

Molecular Structure and Photovoltaic Properties

Benzenamine derivatives have been synthesized and characterized for their molecular properties, including HOMO-LUMO, MEP, and atomic charges. Their polarizability and hyperpolarizability were studied, indicating applications in photovoltaic materials (Raj et al., 2016).

Corrosion Inhibition

Novel Schiff bases of benzenamine derivatives were synthesized and found to be effective corrosion inhibitors for aluminum alloy in acidic medium. This illustrates the potential of these compounds in industrial applications (Nazir et al., 2019).

properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZOCTWYUFFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-fluoro-N-(phenylmethylene)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BD Bankar, K Ravi, S Subramanian, AV Biradar - Catalysis Letters, 2022 - Springer
The development of sustainable chemical processes for dehydrogenative transformations yields promising results for the selective synthesis of nitrogen-containing compounds. We …
Number of citations: 3 link.springer.com

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